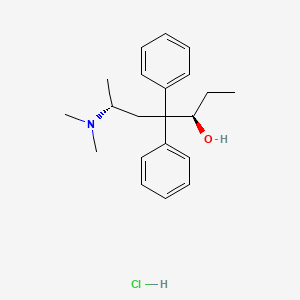
alpha-d-Methadol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-d-Methadol hydrochloride is a synthetic opioid analgesic that is chemically related to methadone. It is used primarily for its analgesic properties and has been studied for its potential in treating opioid dependence. The compound is known for its long duration of action and its ability to alleviate pain effectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-d-Methadol hydrochloride typically involves the reaction of methadone with various reagents to produce the desired compound. One common method involves the reduction of methadone using sodium borohydride in the presence of a suitable solvent. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Alpha-d-Methadol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of the compound, affecting its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various hydroxylated metabolites, while reduction can yield different isomers of the compound.
科学的研究の応用
Alpha-d-Methadol hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding opioid receptor function.
Medicine: Investigated for its potential in treating opioid dependence and managing chronic pain.
Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes.
作用機序
Alpha-d-Methadol hydrochloride exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. By binding to these receptors, the compound mimics the effects of endogenous opioids, leading to analgesia and euphoria. The compound also has some activity at the kappa and delta opioid receptors, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
Methadone: A closely related compound with similar analgesic properties but a shorter duration of action.
Levomethadone: An isomer of methadone with a slightly different pharmacological profile.
Acetylmethadol: Another synthetic opioid with a longer duration of action compared to methadone.
Uniqueness
Alpha-d-Methadol hydrochloride is unique in its long duration of action and its ability to provide sustained analgesia. This makes it particularly useful in the management of chronic pain and in the treatment of opioid dependence, where long-acting medications are preferred.
特性
CAS番号 |
55123-63-2 |
|---|---|
分子式 |
C21H30ClNO |
分子量 |
347.9 g/mol |
IUPAC名 |
(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H/t17-,20-;/m1./s1 |
InChIキー |
GMNBUMFCZAZBQG-OGPPPPIKSA-N |
異性体SMILES |
CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
正規SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


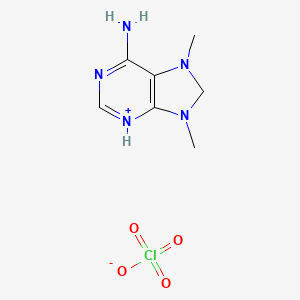
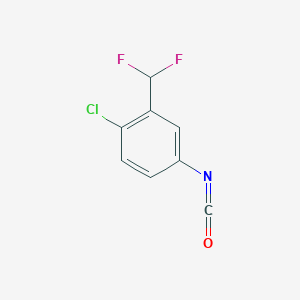
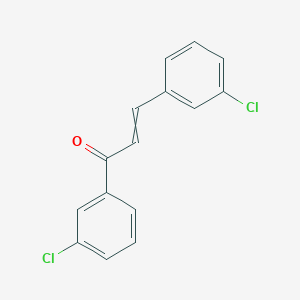

![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
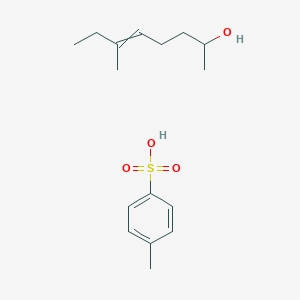
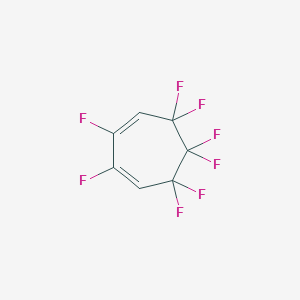
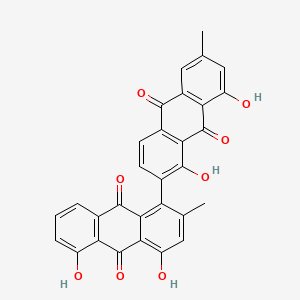
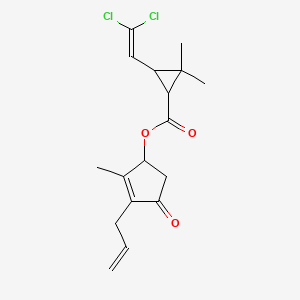
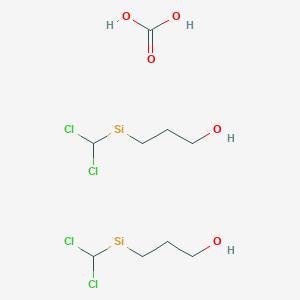
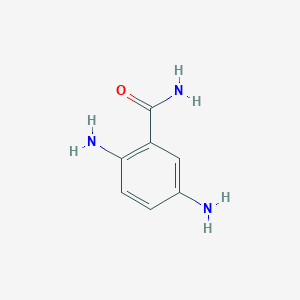
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
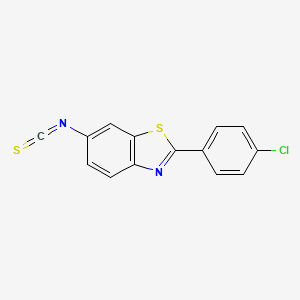
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
